4-Octenal

Regulatory Compliance Food Contact GRAS Determination

4-Octenal (CAS 78693-35-3), systematically named (E)-oct-4-enal, is an eight-carbon monounsaturated fatty aldehyde classified under LIPID MAPS LMFA06000031. It is structurally defined by a trans-configured double bond at the 4-position and a terminal aldehyde group, placing it in the fatty aldehyde subclass (CHEBI:195679).

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 78693-35-3
Cat. No. B12691151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octenal
CAS78693-35-3
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC=CCCC=O
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-5,8H,2-3,6-7H2,1H3/b5-4+
InChIKeyICPZCFJMCZRIPY-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octenal (CAS 78693-35-3) for Flavor & Fragrance R&D: A Non-α,β-Unsaturated Aldehyde Procurement Guide


4-Octenal (CAS 78693-35-3), systematically named (E)-oct-4-enal, is an eight-carbon monounsaturated fatty aldehyde classified under LIPID MAPS LMFA06000031 [1]. It is structurally defined by a trans-configured double bond at the 4-position and a terminal aldehyde group, placing it in the fatty aldehyde subclass (CHEBI:195679) [2]. Unlike its widely known isomer (E)-2-octenal, 4-octenal is not an α,β-unsaturated carbonyl, which fundamentally alters its chemical reactivity and biological interaction profile . It is recognized as a synthetic compound not reported in nature, with a molecular weight of 126.20 g/mol and predicted physicochemical properties including an estimated logP of 2.32 and boiling point near 175°C [3].

Why 4-Octenal Cannot Be Replaced by (E)-2-Octenal or Octanal in Formulations


Substituting 4-octenal with its 2-position isomer (E)-2-octenal or the saturated analog octanal is chemically and sensorially invalid due to profound differences in molecular electronics and regulatory status. The 4-position double bond isolates the aldehyde group from conjugation, meaning 4-octenal cannot participate in Michael addition reactions that dominate the reactivity of α,β-unsaturated aldehydes like (E)-2-octenal [1]. Furthermore, (E)-2-octenal enjoys FEMA GRAS status and is a ubiquitous natural product, whereas 4-octenal is exclusively synthetic and lacks regulatory approval for food flavoring use in major jurisdictions [2]. This distinction is critical for procurement in regulated industries, where material origin, reactivity, and compliance status are non-negotiable selection parameters.

Quantitative Differentiation Evidence for 4-Octenal Against Key Analogs


Regulatory Clearance Status: 4-Octenal vs. (E)-2-Octenal for Food-Grade Procurement

4-Octenal (both (E) and (Z) isomers) holds no FEMA number, no JECFA designation, and no DG SANTE food flavoring approval, effectively barring it from food flavor applications in the EU and US. In stark contrast, (E)-2-octenal is FEMA GRAS listed and approved for food use globally [1]. This binary regulatory status difference is a primary procurement filter: 4-octenal is a research- or industrial-grade chemical, while (E)-2-octenal is a food-grade flavoring substance.

Regulatory Compliance Food Contact GRAS Determination

Natural Occurrence as a Procurement Authenticity Criterion

According to flavor material databases, both (E)-4-octenal and its (Z)-isomer are explicitly documented with the occurrence status: 'not found in nature' [1]. Conversely, (E)-2-octenal is reported as a widespread natural volatile found in black walnuts, fish, cooked rice, plant oils, and numerous other matrices [2]. This establishes 4-octenal as an exclusively synthetic, non-nature-identical compound. For researchers investigating lipid oxidation pathways or seeking authentic natural aroma reconstitution, this is a definitive discrimination criterion.

Natural Product Chemistry Authenticity Sourcing

Chemical Reactivity: Michael Acceptor Capacity as a Safety and Handling Differentiator

The 4-position double bond in 4-octenal does not place the β-carbon in conjugation with the aldehyde carbonyl, rendering 4-octenal incapable of acting as a Michael acceptor. In contrast, (E)-2-octenal, an α,β-unsaturated aldehyde, is a potent Michael acceptor that readily forms covalent adducts with biological nucleophiles such as glutathione and protein thiols, contributing to its documented cytotoxicity and genotoxicity [1]. This fundamental reactivity difference means 4-octenal exhibits a distinct toxicological profile with potentially lower direct electrophilic biological reactivity, a consideration for handling, storage, and application safety assessments.

Chemical Reactivity Electrophilicity Toxicology

E/Z Isomerism: Odor Character Differentiation Between (E)- and (Z)-4-Octenal

In the homologous series of 4-alkenals, the E/Z geometric configuration profoundly alters odor character. Sell (2006) demonstrated this with the C7 analog: (Z)-4-heptenal possesses a 'creamy, butter' odor, whereas (E)-4-heptenal is described as 'aggressive, green and putty-like' [1]. This class-level structure-odor principle strongly implies that (E)-4-octenal delivers a green, aggressive, fatty note distinct from any creamy, buttery character the (Z)-isomer may possess. No quantitative 4-octenal threshold data was identified in available databases; however, the general principle is that for unsaturated aldehydes, threshold values decrease (potency increases) with chain length from C6 to C8-C9, as established for the 2-monounsaturated series [2].

Structure-Odor Relationship Olfactory Science Isomerism

Odor Threshold of (E)-2-Octenal as a Benchmark: Quantitative Context for 4-Octenal Potency

While no published odor threshold exists for 4-octenal in the accessed literature, the primary alternative, (E)-2-octenal, has a well-characterized, exceptionally low mean odor detection threshold of 0.2 ppb (range 0.05–0.5 ppb) in air [1]. In a meat model system, the detectable odor threshold (DOT) of (E)-2-octenal was determined to be 4.20 ppm by a trained sensory panel [2]. Based on established structure-activity trends, non-conjugated aldehydes typically exhibit higher odor thresholds than their α,β-unsaturated counterparts of equal chain length [3]. Researchers requiring a less-potent unsaturated C8 aldehyde (e.g., to avoid sensory saturation or to modulate headspace impact) may therefore find 4-octenal the structurally rational choice.

Odor Threshold Sensory Science Volatile Organic Compounds

Physicochemical Properties: 4-Octenal vs. Octanal for Extraction and Formulation

4-Octenal (logP estimated 2.32–2.71, water solubility ~612.7 mg/L, boiling point ~174.6°C) differs from octanal (logP ~2.78, water solubility ~560 mg/L, boiling point ~171°C) [1]. The presence of the 4-position double bond slightly reduces hydrophobicity relative to octanal while raising the boiling point marginally. These subtle differences impact partitioning behavior in multi-phase food and fragrance emulsion systems, as well as solvent selection for extraction and chromatographic separation. The trans configuration of the double bond also introduces geometric rigidity absent in the fully saturated octanal, influencing molecular recognition in olfactory receptor binding.

Physicochemical Properties Formulation Partitioning

Recommended Application Scenarios for 4-Octenal Based on Differentiated Evidence


Synthetic Fragrance Development: Green, Fatty, Aggressive Top Notes

Based on the structure-odor relationship established for the 4-alkenal family [1], (E)-4-octenal is expected to deliver green, aggressive, and fatty odor characteristics similar to (E)-4-heptenal. This makes it suitable for fine fragrance formulations seeking a sharp green aldehyde note without the waxy-fatty character of (E)-2-octenal. Its synthetic-only status [2] makes it particularly appropriate for modern non-natural fragrance accords where a consistent, scalable, non-botanical supply chain is required.

Lipid Oxidation Mechanism Studies: A Non-Michael Acceptor Probe

4-Octenal's non-α,β-unsaturated structure [1] makes it an ideal probe compound for studying lipid oxidation pathways without the confounding factor of Michael adduct formation and secondary reactions that complicate the fate of (E)-2-octenal in biological and food matrices. Researchers can use 4-octenal to track volatile formation kinetics without the rapid consumption through nucleophilic scavenging that plagues α,β-unsaturated aldehydes.

Regulatory-Compliant Industrial or Research-Only Use

Given that 4-octenal holds no FEMA, JECFA, or DG SANTE food flavoring approvals [1], its primary compliant applications are non-food industrial uses and academic research. Procurement is specifically suited for chemical synthesis intermediates, analytical reference standards for GC-MS method development, and fragrance R&D where food-grade certification is not required. For food flavor projects, (E)-2-octenal with its established GRAS status is the mandatory compliant alternative.

Analytical Method Development: Specific Isomer Identification

The clear regulatory and natural occurrence distinctions between 4-octenal and its isomers [1] make this compound valuable as a certified reference material for analytical chemistry laboratories developing GC-MS or GC-O methods. Its unique retention index and mass spectrum allow for unambiguous identification of the 4-position unsaturated aldehyde, enabling accurate volatile profiling in complex mixtures where isomeric differentiation (e.g., 2- vs. 4-octenal) is scientifically critical.

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